molecular formula C11H11N5O3S B2718367 N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219842-33-7

N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2718367
CAS No.: 1219842-33-7
M. Wt: 293.3
InChI Key: GJEWIBIDISAHLF-UHFFFAOYSA-N
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Description

The compound contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. This ring structure is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains an amide group and a pyridine ring, which are common functional groups in many pharmaceutical compounds.


Molecular Structure Analysis

The molecular structure of a compound plays a significant role in its pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole are known to have diverse activities .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of its functional groups. For instance, the amide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .

Scientific Research Applications

DNA/BSA Binding and Anticancer Agents

Research on dehydroabietic acid derivatives, specifically those with 1,3,4-thiadiazole, pyridine, and amide moieties, has shown that these compounds interact with calf thymus DNA (CT DNA) via intercalation. These interactions suggest potential for DNA binding and anticancer activities, with certain derivatives exhibiting selective cytotoxicity and antiproliferative effects stronger than clinically used cisplatin and oxaliplatin. This suggests a potential for similar compounds to act as anticancer agents through DNA interaction mechanisms (Li et al., 2020).

Antimicrobial Activity

Nitrogen heterocycles, including 1,3,4-thiadiazole derivatives, have been recognized for their broad spectrum of biological activities. These activities include antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. The synthesis and preliminary study of such derivatives have highlighted their potential as antimicrobial agents, indicating that compounds with a 1,3,4-thiadiazole core could serve in developing new antimicrobial therapies (Ameen & Qasir, 2017).

Methylglyoxal Binding and Detoxification

Compounds containing 1,3,4-thiadiazole structures have been implicated in the detoxification and binding of methylglyoxal, a highly reactive alpha-oxoaldehyde involved in various physiological processes and diseases. Research into the interaction with advanced glycation end-products (AGEs) suggests that structurally related compounds could play a role in mitigating the effects of diabetes and neurodegenerative diseases (Nemet et al., 2006).

Synthesis and Evaluation of Anticancer Properties

The facile synthesis of compounds with a thiadiazole scaffold, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide, under microwave irradiation, has led to derivatives with promising in vitro anticancer activity. This suggests that compounds with related structural features could be developed as anticancer agents, further emphasizing the importance of the 1,3,4-thiadiazol moiety in drug design (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For instance, 1,3,4-thiadiazole derivatives have been reported to show good potency as anticonvulsant agents .

Properties

IUPAC Name

N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-6-15-16-11(20-6)14-9(18)5-13-10(19)7-2-3-8(17)12-4-7/h2-4H,5H2,1H3,(H,12,17)(H,13,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEWIBIDISAHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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